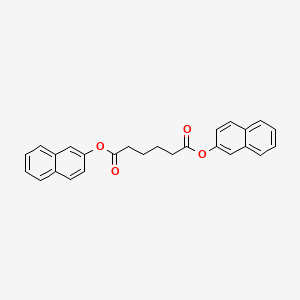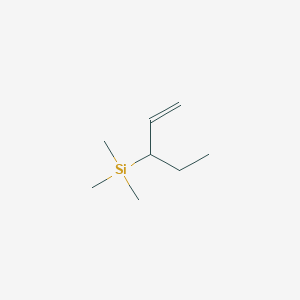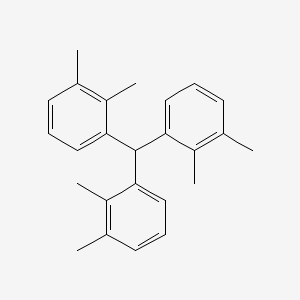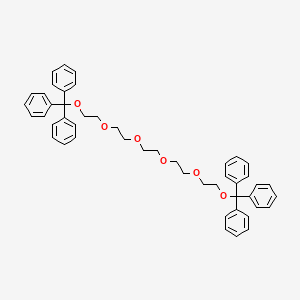
Dinaphthalen-2-yl hexanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dinaphthalen-2-yl hexanedioate is an organic compound with the molecular formula C28H22O4 It is a derivative of hexanedioic acid (adipic acid) where two naphthalene groups are attached to the hexanedioate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dinaphthalen-2-yl hexanedioate typically involves the esterification of hexanedioic acid with naphthalen-2-ol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
Dinaphthalen-2-yl hexanedioate can undergo various chemical reactions, including:
Oxidation: The naphthalene rings can be oxidized to form naphthoquinones under strong oxidizing conditions.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3)
Major Products Formed
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: Alcohols and partially reduced esters.
Substitution: Halogenated naphthalenes and other substituted derivatives
Wissenschaftliche Forschungsanwendungen
Dinaphthalen-2-yl hexanedioate has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices
Wirkmechanismus
The mechanism of action of dinaphthalen-2-yl hexanedioate involves its interaction with specific molecular targets and pathways. The naphthalene rings can engage in π-π stacking interactions with aromatic residues in proteins, influencing their structure and function. Additionally, the ester groups can undergo hydrolysis, releasing naphthalen-2-ol and hexanedioic acid, which may further interact with biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dinaphthalen-2-yl ethanoate: Similar structure but with a shorter ester backbone.
Dinaphthalen-2-yl butanoate: Intermediate chain length between ethanoate and hexanedioate.
Dinaphthalen-2-yl octanedioate: Longer ester backbone compared to hexanedioate
Uniqueness
Dinaphthalen-2-yl hexanedioate is unique due to its specific chain length, which imparts distinct physical and chemical properties. The hexanedioate backbone provides an optimal balance between flexibility and rigidity, making it suitable for various applications in materials science and organic synthesis .
Eigenschaften
CAS-Nummer |
142348-35-4 |
|---|---|
Molekularformel |
C26H22O4 |
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
dinaphthalen-2-yl hexanedioate |
InChI |
InChI=1S/C26H22O4/c27-25(29-23-15-13-19-7-1-3-9-21(19)17-23)11-5-6-12-26(28)30-24-16-14-20-8-2-4-10-22(20)18-24/h1-4,7-10,13-18H,5-6,11-12H2 |
InChI-Schlüssel |
HDHDMCGLSIGZJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)CCCCC(=O)OC3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}pentane-2,4-dione](/img/structure/B12553542.png)
![Chloro(triphenyl)[(prop-2-yn-1-yl)oxy]-lambda~5~-phosphane](/img/structure/B12553543.png)
![3-[(S)-Trichloroethenesulfinyl]-L-alanine](/img/structure/B12553546.png)

![(2-{(E)-[(4-Nitrophenyl)(2-phenylhydrazinylidene)methyl]diazenyl}phenyl)arsonic acid](/img/structure/B12553553.png)

![N-[3-Oxo-1,2-diphenyl-3-(pyrrolidin-1-yl)propyl]benzamide](/img/structure/B12553557.png)
![3-tert-Butyl-2-[2-(3,4-dimethoxyphenyl)ethyl]oxaziridine](/img/structure/B12553568.png)


![4-[(3-Hydroxypropyl)amino]-2-nitrophenol](/img/structure/B12553598.png)
![2-(Methylsulfanyl)thieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B12553600.png)

